molecular formula C9H7ClN2O B2371478 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 38326-29-3

2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2371478
CAS No.: 38326-29-3
M. Wt: 194.62
InChI Key: CNSZRCVSZRVIFV-UHFFFAOYSA-N
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Description

“2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is an organic compound that has been used in various research related to life sciences . It has been involved in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) .


Synthesis Analysis

A series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C10H9ClN2O/c1-7-3-2-4-9-12-8 (6-11)5-10 (14)13 (7)9/h2-5H,6H2,1H3 .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, a direct C-3 alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through palladium-catalyzed C–H activation using oxygen as the terminal oxidant has been developed . This method provides an easy access to functionalized new 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 208.65 . It is a solid at room temperature .

Scientific Research Applications

Reactions with Phosgene The compound can react with phosgene to form novel derivatives. These reactions and the resulting structures of the compounds suggest interesting chemical properties and potential applications in chemical synthesis (Yale & Spitzmiller, 1977).

Structural and Reactivity Studies

Crystal Structure Analysis Studies have been conducted to understand the crystal structure of 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and related compounds. These analyses provide insights into the molecular configuration, intermolecular interactions, and potential for forming stable crystal structures, which are essential for various scientific applications (Anthal et al., 2014).

Interaction with DNA Research has explored the interaction of derivatives of this compound with DNA. These interactions, typically involving hydrogen bonding, suggest potential applications in the study of DNA binding and molecular biology (Zhang et al., 2013).

Potential Biological Applications

Gastroprotective Activity Some derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones have been investigated for their gastroprotective effects. This suggests potential therapeutic applications for this compound derivatives in protecting gastric mucosa (Hermecz et al., 1992).

Antimicrobial Agent Research Although certain 4H-pyrido[1,2-a]pyrimidin-4-ones were synthesized and tested as antimicrobial agents, they did not exhibit significant activity. This indicates a need for further structural modification to enhance their biological efficacy (Ferrarini et al., 1995).

Mechanism of Action

Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations . The compound underwent further oxidation by sulfate radical anion via a SET mechanism to generate a cationic intermediate which could be stabilized by resonance .

Properties

IUPAC Name

2-chloro-6-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-3-2-4-8-11-7(10)5-9(13)12(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSZRCVSZRVIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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